Cas no 321-70-0 (6-(Trifluoromethyl)quinolin-8-ol)

6-(Trifluoromethyl)quinolin-8-ol Chemical and Physical Properties
Names and Identifiers
-
- 6-(trifluoromethyl)quinolin-8-ol
- 8-Quinolinol, 6-(trifluoromethyl)-
- 8-Hydroxy-6-(trifluoromethyl)quinoline
- 321-70-0
- DTXSID801301213
- SB70051
- quinoline, 8-hydroxy-6-trifluoromethyl-
- YIGZQYRBAXZYOZ-UHFFFAOYSA-N
- DB-229448
- 6-(Trifluoromethyl)-8-quinolinol
- 6-(Trifluoromethyl)quinolin-8-ol
-
- Inchi: 1S/C10H6F3NO/c11-10(12,13)7-4-6-2-1-3-14-9(6)8(15)5-7/h1-5,15H
- InChI Key: YIGZQYRBAXZYOZ-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C2C(=CC=CN=2)C=1)O)(F)F
Computed Properties
- Exact Mass: 213.04014830g/mol
- Monoisotopic Mass: 213.04014830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 33.1
6-(Trifluoromethyl)quinolin-8-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM223484-1g |
6-(Trifluoromethyl)quinolin-8-ol |
321-70-0 | 95% | 1g |
$439 | 2021-08-04 | |
eNovation Chemicals LLC | Y1088261-100mg |
6-(TRIFLUOROMETHYL)QUINOLIN-8-OL |
321-70-0 | 95% | 100mg |
$245 | 2022-10-23 | |
Chemenu | CM223484-250mg |
6-(Trifluoromethyl)quinolin-8-ol |
321-70-0 | 95% | 250mg |
$240 | 2023-01-02 | |
Chemenu | CM223484-1g |
6-(Trifluoromethyl)quinolin-8-ol |
321-70-0 | 95% | 1g |
$555 | 2023-01-02 | |
Ambeed | A687704-1g |
6-(Trifluoromethyl)quinolin-8-ol |
321-70-0 | 95% | 1g |
$679.0 | 2025-03-16 | |
Aaron | AR01DMAW-100mg |
6-(trifluoromethyl)quinolin-8-ol |
321-70-0 | 95% | 100mg |
$161.00 | 2025-02-12 | |
Aaron | AR01DMAW-250mg |
6-(trifluoromethyl)quinolin-8-ol |
321-70-0 | 95% | 250mg |
$257.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1088261-250mg |
6-(TRIFLUOROMETHYL)QUINOLIN-8-OL |
321-70-0 | 95% | 250mg |
$345 | 2022-10-23 | |
Alichem | A189000748-5g |
8-Hydroxy-6-(trifluoromethyl)quinoline |
321-70-0 | 98% | 5g |
$2286.43 | 2023-09-02 | |
1PlusChem | 1P01DM2K-250mg |
6-(TRIFLUOROMETHYL)QUINOLIN-8-OL |
321-70-0 | 95% | 250mg |
$238.00 | 2024-05-05 |
6-(Trifluoromethyl)quinolin-8-ol Related Literature
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
Additional information on 6-(Trifluoromethyl)quinolin-8-ol
Introduction to 6-(Trifluoromethyl)quinolin-8-ol (CAS No. 321-70-0)
6-(Trifluoromethyl)quinolin-8-ol, with the chemical formula C10H5F3O2, is a fluorinated quinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 321-70-0, possesses a unique structural motif characterized by a trifluoromethyl group attached to a quinoline scaffold, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.
The quinolin-8-ol moiety in this compound is particularly noteworthy due to its role as a pharmacophore in various bioactive molecules. Quinoline derivatives have a long history of use in medicine, with several well-known drugs, such as chloroquine and primaquine, being derived from this class of compounds. The introduction of a trifluoromethyl group at the 6-position of the quinoline ring modifies its electronic and steric properties, potentially influencing its interactions with biological targets. This modification has been strategically employed to improve drug efficacy, selectivity, and pharmacokinetic profiles.
Recent advancements in computational chemistry and structure-based drug design have facilitated the exploration of 6-(Trifluoromethyl)quinolin-8-ol as a lead compound for novel therapeutic agents. Studies have demonstrated that fluorinated quinolines exhibit promising activities against a range of diseases, including infectious diseases, cancer, and inflammatory disorders. The trifluoromethyl group plays a crucial role in modulating the binding affinity and selectivity of these compounds towards their target enzymes or receptors.
In the context of infectious disease research, 6-(Trifluoromethyl)quinolin-8-ol has been investigated for its potential antiviral and antibacterial properties. The fluorine atoms in the molecule contribute to increased resistance against metabolic degradation, thereby extending its biological half-life. Additionally, the electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of certain functional groups within the quinoline ring, facilitating interactions with nucleophilic sites on biological targets. This has led to the development of several fluorinated quinolines with enhanced antiviral activity against viruses such as HIV and hepatitis C.
The application of 6-(Trifluoromethyl)quinolin-8-ol in oncology research is another area where it has shown considerable promise. Quinoline derivatives have been reported to exhibit inhibitory effects on various kinases and enzymes involved in cancer cell proliferation and survival. The structural features of 6-(Trifluoromethyl)quinolin-8-ol, particularly the presence of the trifluoromethyl group, contribute to its ability to disrupt key signaling pathways in cancer cells. Preclinical studies have indicated that this compound can induce apoptosis and inhibit tumor growth in vitro and in vivo. Furthermore, its ability to cross the blood-brain barrier makes it a potential candidate for treating central nervous system tumors.
The synthesis of 6-(Trifluoromethyl)quinolin-8-ol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by functional group transformations such as hydroxylation and fluorination. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for further research and development.
In conclusion, 6-(Trifluoromethyl)quinolin-8-ol (CAS No. 321-70-0) is a versatile pharmacophore with significant potential in pharmaceutical applications. Its unique structural features, including the presence of a trifluoromethyl group on a quinoline scaffold, contribute to its broad spectrum of biological activities. Ongoing research continues to uncover new therapeutic applications for this compound, making it an important asset in the quest for novel drug candidates.
321-70-0 (6-(Trifluoromethyl)quinolin-8-ol) Related Products
- 898429-95-3(4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl N,N-diethylcarbamate)
- 90388-99-1(ethyl({3-(trifluoromethyl)phenylmethyl})amine hydrochloride)
- 2091304-21-9(3-(5-bromothiophen-3-yl)propanenitrile)
- 1807414-08-9(3,4-Bis(trifluoromethyl)-5-hydroxycinnamic acid)
- 869472-65-1(2-(2-oxo-1,2-dihydropyridin-1-yl)acetohydrazide)
- 84034-27-5(THIOPHENE, 3-METHYL-2-(METHYLTHIO)-)
- 1525751-63-6(3-Methyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol)
- 1520018-94-3(2-(2-bromopropyl)-1,3-difluorobenzene)
- 2228389-28-2(5-(1-ethoxyethyl)-1,2-oxazole-4-carboxylic acid)
- 1448139-84-1((2E)-3-phenyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}prop-2-enamide)
